2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-tert-butylacetamide)
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Overview
Description
N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with nucleic acid synthesis, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound used in the synthesis of various organic molecules.
Thiazole derivatives: Compounds with similar thiazole ring structures, such as thiamine (Vitamin B1) and sulfathiazole.
Uniqueness
N-TERT-BUTYL-2-[(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N4O2S3 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-tert-butyl-2-[[3-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H24N4O2S3/c1-15(2,3)18-11(21)8-23-13-10(7-17)14(25-20-13)24-9-12(22)19-16(4,5)6/h8-9H2,1-6H3,(H,18,21)(H,19,22) |
InChI Key |
ORLBHKOZQGSSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=C(C(=NS1)SCC(=O)NC(C)(C)C)C#N |
Origin of Product |
United States |
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